Diethyl 2,6-dibromoheptanedioate

Polymer Chemistry ATRP Solubility

Diethyl 2,6-dibromoheptanedioate (CAS 868-68-8) is a symmetrical α,ω-dibromo diester belonging to the class of bifunctional alkyl halide initiators. It is a colorless liquid with a molecular formula of C₁₁H₁₈Br₂O₄ and a molecular weight of 374.07 g/mol, characterized by two reactive bromine atoms located at the 2 and 6 positions of a heptanedioate backbone.

Molecular Formula C11H18Br2O4
Molecular Weight 374.07 g/mol
CAS No. 868-68-8
Cat. No. B1295099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2,6-dibromoheptanedioate
CAS868-68-8
Molecular FormulaC11H18Br2O4
Molecular Weight374.07 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCCC(C(=O)OCC)Br)Br
InChIInChI=1S/C11H18Br2O4/c1-3-16-10(14)8(12)6-5-7-9(13)11(15)17-4-2/h8-9H,3-7H2,1-2H3
InChIKeySPJSPERKKWTTBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2,6-dibromoheptanedioate (CAS 868-68-8): A Bifunctional ATRP Initiator for Controlled Polymer Architectures


Diethyl 2,6-dibromoheptanedioate (CAS 868-68-8) is a symmetrical α,ω-dibromo diester belonging to the class of bifunctional alkyl halide initiators . It is a colorless liquid with a molecular formula of C₁₁H₁₈Br₂O₄ and a molecular weight of 374.07 g/mol, characterized by two reactive bromine atoms located at the 2 and 6 positions of a heptanedioate backbone . This specific substitution pattern confers the ability to act as a difunctional initiator in controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP), enabling the growth of polymer chains from both ends simultaneously .

Why Generic Substitution of Diethyl 2,6-dibromoheptanedioate in Polymer Synthesis is High-Risk


The performance of a polymerization initiator is not solely determined by its halogen content but is critically dependent on the interplay between its steric bulk, electronic properties, and the solubility of the resulting polymer fragments [1]. The initiation rate constant (k_act) in ATRP is highly sensitive to the initiator's structure, and substituting a diethyl ester for a dimethyl or other analog can alter the activation-deactivation equilibrium, leading to loss of control over molecular weight distribution (polydispersity, Đ) or failed block copolymer formation [2]. Furthermore, the choice of ester group directly influences the macroinitiator's solubility and compatibility with various monomers and solvents, which can drastically affect reaction kinetics and the ultimate success of the polymerization [1].

Quantitative Differentiation Evidence for Diethyl 2,6-dibromoheptanedioate


Enhanced Hydrophobicity vs. Dimethyl Analog: Impact on Polymer Solubility and Processing

The diethyl ester, Diethyl 2,6-dibromoheptanedioate, exhibits a higher partition coefficient (LogP) compared to its widely used dimethyl ester analog, Dimethyl 2,6-dibromoheptanedioate (DMDBHD) . This difference in lipophilicity is a direct consequence of the extended ethyl carbon chain and can be leveraged to tune the solubility of the resulting macroinitiator and final block copolymers in organic media .

Polymer Chemistry ATRP Solubility

Bifunctional Architecture Enables Efficient Synthesis of Symmetric Triblock Copolymers

The symmetrical, dibromo structure of Diethyl 2,6-dibromoheptanedioate allows it to function as a difunctional initiator in ATRP. This enables the growth of a polymer chain from both termini simultaneously, which is a highly efficient route to symmetric triblock copolymers (e.g., ABA architectures) [1]. In contrast, using a monofunctional initiator would require a sequential three-step monomer addition process to achieve the same architecture [1].

Polymer Synthesis Block Copolymers ATRP

Validated Platform for 'Living' Radical Polymerization with High Molecular Weight Fidelity

Studies on the dimethyl analog, DMDBHD, have confirmed that the 2,6-dibromoheptanedioate scaffold supports a controlled/'living' polymerization process when used as an ATRP initiator [1]. For example, in the ATRP of styrene using DMDBHD, a linear increase in number average molecular weight (Mₙ) with monomer conversion was observed, accompanied by narrow molecular weight distributions (Đ) that remained low throughout the reaction [1]. This behavior is characteristic of well-controlled polymerization, enabling the precise synthesis of polymers with predetermined molecular weights.

Polymer Characterization ATRP Kinetics Macroinitiator

Primary Research and Industrial Applications for Diethyl 2,6-dibromoheptanedioate


Synthesis of Well-Defined ABA Triblock Copolymers for Thermoplastic Elastomers

As established by its bifunctional nature, Diethyl 2,6-dibromoheptanedioate is an ideal initiator for the streamlined synthesis of symmetric ABA triblock copolymers [1]. In this application, the compound is first used to polymerize a 'B' block monomer (e.g., styrene or n-butyl acrylate) from both ends, creating a telechelic macroinitiator. This macroinitiator is then chain-extended with an 'A' block monomer (e.g., methyl methacrylate) to yield the final triblock structure. This efficient two-step process is fundamental for creating thermoplastic elastomers (TPEs) and other advanced materials where microphase separation dictates mechanical properties [1].

Preparation of α,ω-Dibromo-Terminated Polystyrene Macroinitiators for Complex Architectures

This compound is specifically suited for the synthesis of telechelic polystyrene (PS) macroinitiators via ATRP [1]. The resulting α,ω-dibromo-terminated PS serves as a versatile building block for constructing more complex polymer architectures. For instance, the terminal bromine atoms can be further functionalized or used to initiate the polymerization of a second monomer, enabling the creation of pentablock copolymers (CBABC), polymer brushes, or cross-linked networks [1]. This application leverages the compound's quantitative advantage in LogP to ensure the resulting hydrophobic PS macroinitiator remains soluble in common organic solvents .

Scalable Synthesis of α,α-Dibromo Esters as Precursors for Ynolates and Other Reactive Intermediates

As a member of the α,α-dibromo ester family, Diethyl 2,6-dibromoheptanedioate can serve as a valuable intermediate in fine chemical synthesis. A general and practical synthetic methodology for this compound class from aldehydes has been reported, which can be performed on a large scale to yield more than 30 g of product [2]. This robust synthetic accessibility ensures that the compound is not only a specialized polymerization tool but also a viable precursor for generating other reactive species, such as ynolates, which are valuable in various organic transformations [2].

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